8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide
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Overview
Description
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-propargyl aniline derivatives.
Reaction Conditions: The annulation reactions are conducted under aerobic conditions, and the process can be performed in a one-pot manner using stoichiometric amounts of stannous chloride dihydrate or indium powder.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using stannous chloride dihydrate in ethanol.
Substitution: The compound can participate in substitution reactions, such as N-alkylation, using propargyl bromide under phase-transfer catalysis.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Propargyl bromide, toluene, sodium hydroxide.
Major Products
Oxidation: Formamides.
Reduction: Quinoline derivatives.
Substitution: Propargylated quinoline derivatives.
Scientific Research Applications
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Acts as a ligand for various biological targets and can be used in the study of enzyme inhibition.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide involves its interaction with molecular targets through energy transfer and single electron transfer pathways. The compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals, which play a crucial role in its chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-amines: Structural isomers with similar biological activities.
Methylquinoxalines: Related compounds with different substituent patterns.
Propargylated aromatic compounds: Compounds with similar propargyl groups.
Uniqueness
8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carboxamide stands out due to its unique combination of a quinoline core and a propargyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89159-93-3 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
8-[[methyl(prop-2-ynyl)amino]methyl]quinoline-5-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-3-9-18(2)10-11-6-7-13(15(16)19)12-5-4-8-17-14(11)12/h1,4-8H,9-10H2,2H3,(H2,16,19) |
InChI Key |
OYDWJSKIKKQJPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=C2C(=C(C=C1)C(=O)N)C=CC=N2 |
Origin of Product |
United States |
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